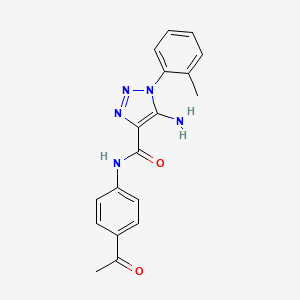![molecular formula C19H22ClN3O3S2 B4616280 4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B4616280.png)
4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide
説明
The compound of interest belongs to a class of chemicals that typically include sulfonyl, methoxy, methylphenyl, and piperazinecarbothioamide groups. These compounds are known for their varied biological activities and are often explored for therapeutic potentials.
Synthesis Analysis
Synthesis of similar compounds involves linear bi-step approaches or microwave-assisted synthesis techniques. For example, a series of compounds with related sulfonyl and piperazine components have been synthesized through reactions involving coupling and O-substitution reactions under controlled conditions (Abbasi et al., 2019). Microwave-assisted synthesis has also been used to efficiently generate compounds with complex heteroaryl ether core structures, demonstrating the versatility of synthesis methods for these compounds (Williams et al., 2010).
Molecular Structure Analysis
Crystal structure studies and docking studies provide insights into the molecular structure of similar compounds. X-ray crystallography has been utilized to determine the structures of tetrazole derivatives closely related to the target compound, revealing details about ring planarity and intermolecular hydrogen bonds (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Compounds with similar structural motifs have been evaluated for their biological activity, including inhibitory activities against enzymes and bacteria, demonstrating the chemical reactivity and potential application of these compounds in biomedical fields (Guna et al., 2009).
科学的研究の応用
Synthesis and Therapeutic Potential
A series of compounds, including derivatives related to 4-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide, have been synthesized and explored for their therapeutic potentials. One study focused on the linear synthesis of {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, aiming to discover possible therapeutic agents. These compounds were screened for α-glucosidase inhibitory activity, with some showing considerable inhibitory activity, alongside evaluations for hemolytic and cytotoxic profiles, demonstrating the broader therapeutic relevance of such molecular structures (Abbasi et al., 2019).
Antimicrobial Activities
The antimicrobial activities of new 1,2,4-Triazole derivatives, which share structural motifs with 4-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide, were investigated. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, leading to compounds with good or moderate activities against various microorganisms. This highlights the potential application of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Activity
A study on the synthesis of novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas revealed potential anticancer activity. The most prominent compound from this series exhibited good activity profiles and selectivity towards leukemia, colon cancer, and melanoma. This suggests the significant anticancer potential of such derivatives, pointing towards the versatility of the chemical backbone for therapeutic applications (Szafrański & Sławiński, 2015).
Receptor Antagonist and Analgesic Properties
Compounds based on the piperazine derivative framework, including those structurally related to 4-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide, have been evaluated as 5-HT7 receptor antagonists. The study found several compounds with IC50 values ranging from 12-580nM, highlighting the potential of these molecules in developing treatments targeting 5-HT7 receptors, which could have implications for mood regulation and pain management (Yoon et al., 2008).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-14-3-8-18(26-2)17(13-14)21-19(27)22-9-11-23(12-10-22)28(24,25)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJQZOPYQUBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4616199.png)

![(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid](/img/structure/B4616214.png)



![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxy-1-vinyl-1,3-pentadien-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4616268.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)